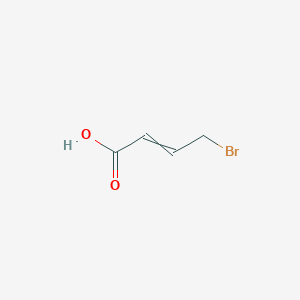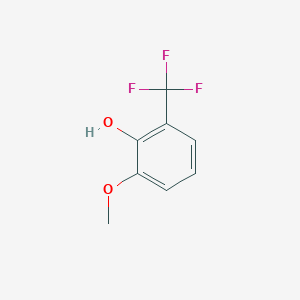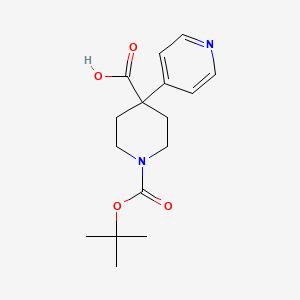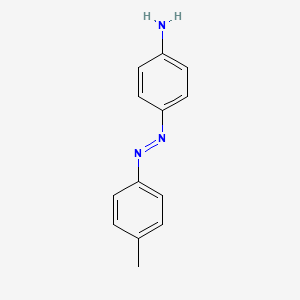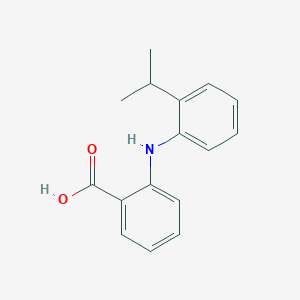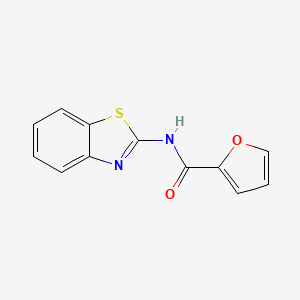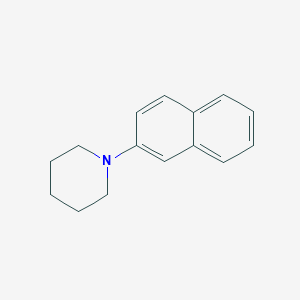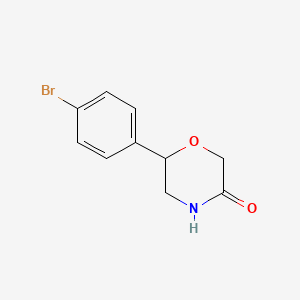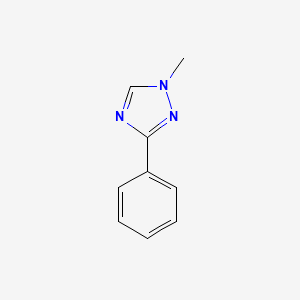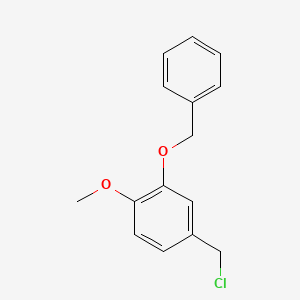
2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This typically includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions needed for these reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index.Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible improvements to its synthesis.
For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound in mind or need information on a specific category, feel free to ask!
properties
CAS RN |
1699-38-3 |
|---|---|
Product Name |
2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene |
Molecular Formula |
C15H15ClO2 |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
4-(chloromethyl)-1-methoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15ClO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI Key |
WVWFKLUFYXQFHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

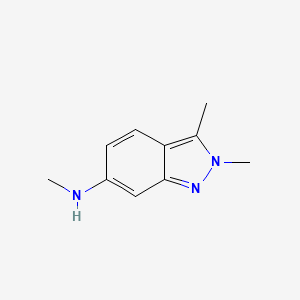
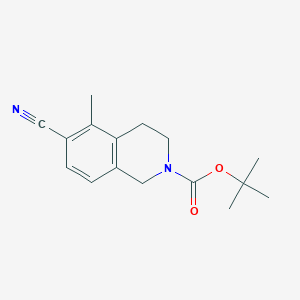
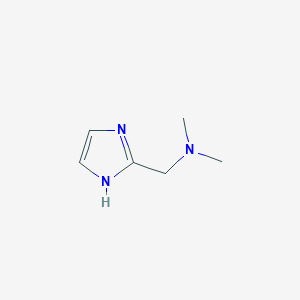
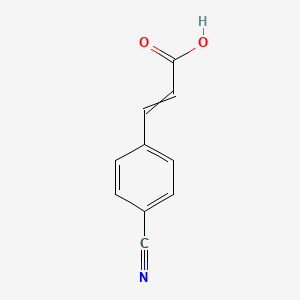
![3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B8815141.png)
